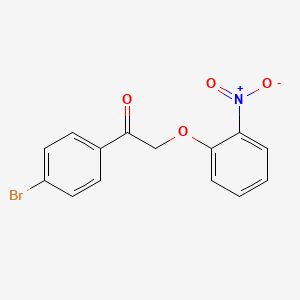![molecular formula C16H20Br2 B14312621 2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo- CAS No. 112439-98-2](/img/structure/B14312621.png)
2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- is a compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms attached to the bicyclo[2.2.2]oct-2-ene framework. The bicyclo[2.2.2]oct-2-ene structure is notable for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the bicyclic framework. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- may involve large-scale bromination reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent product quality and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent bicyclo[2.2.2]oct-2-ene.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[2.2.2]oct-2-ene derivatives.
Reduction Reactions: The major product is bicyclo[2.2.2]oct-2-ene.
Oxidation Reactions: Products include oxidized derivatives such as ketones or carboxylic acids.
科学的研究の応用
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: The parent compound without bromine atoms.
2,3-Diazabicyclo[2.2.2]oct-2-ene: A related compound with nitrogen atoms in the bicyclic framework.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A compound with carboxylic acid functional groups.
Uniqueness
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties. The bromine atoms enhance the compound’s ability to undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, the rigidity and stability of the bicyclic structure contribute to its unique behavior in various chemical and biological contexts.
特性
CAS番号 |
112439-98-2 |
|---|---|
分子式 |
C16H20Br2 |
分子量 |
372.14 g/mol |
IUPAC名 |
2-bromo-3-(3-bromo-2-bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C16H20Br2/c17-15-11-5-1-9(2-6-11)13(15)14-10-3-7-12(8-4-10)16(14)18/h9-12H,1-8H2 |
InChIキー |
AGPBIPTZUQKKKZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C(=C2Br)C3=C(C4CCC3CC4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


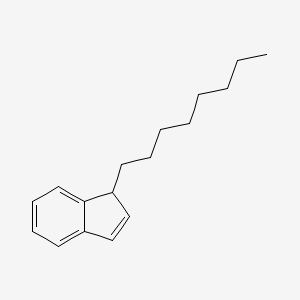
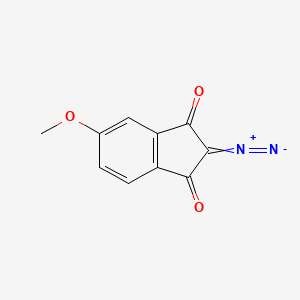
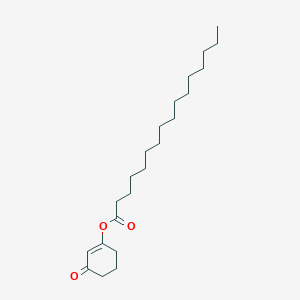
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
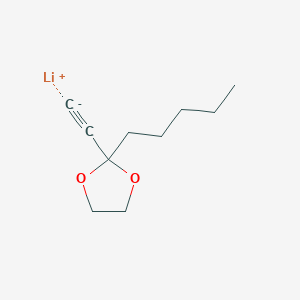
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
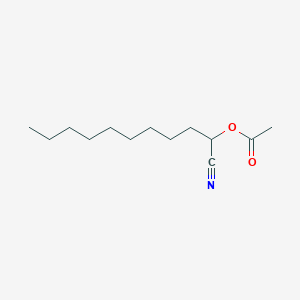
![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
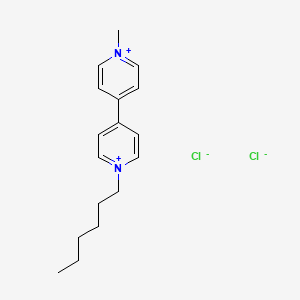
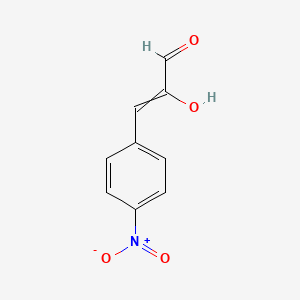
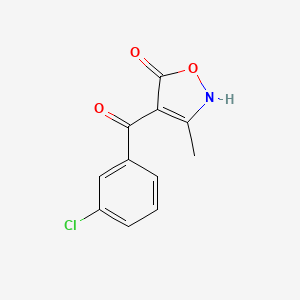
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
